molecular formula C15H15ClN3NaO4S B12693449 Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate CAS No. 84912-15-2

Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate

Cat. No.: B12693449
CAS No.: 84912-15-2
M. Wt: 391.8 g/mol
InChI Key: KOPZIULFSPMUAX-UHFFFAOYSA-M
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Description

Chemical Identity and Nomenclature of Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate

Systematic IUPAC Nomenclature and Structural Elucidation

The IUPAC name for this compound is derived through systematic substitution-based numbering of its parent benzene ring. The compound consists of a benzenesulfonate backbone with three critical substituents:

  • A chlorine atom at position 2.
  • An azo group (-N=N-) at position 5, bonded to a 4-amino-5-ethoxy-o-tolyl moiety.
  • A sodium counterion neutralizing the sulfonate group’s charge.

The full IUPAC name is sodium 5-[(4-amino-5-ethoxy-2-methylphenyl)diazenyl]-2-chlorobenzenesulfonate , reflecting the ethoxy group at position 5, the methyl group at position 2 (denoted by o-tolyl), and the sulfonate group’s position. The molecular formula is C₁₄H₁₃ClN₃NaO₄S , with a molecular weight of 391.805 g/mol .

Structural Features Table

Component Position Functionality
Benzenesulfonate Base Ionic solubility enhancer
Chlorine 2 Electron-withdrawing substituent
Azo group 5 Chromophore backbone
4-Amino-5-ethoxy-o-tolyl Azo-linked Electron-donating auxochrome

The planar azo chromophore (N=N) enables π-π* electronic transitions, while the sulfonate group enhances water solubility, making the compound suitable for aqueous dye applications.

Historical Development of Azo Sulfonate Dyes

Azo dyes emerged in the late 19th century as synthetic alternatives to natural colorants, with sulfonate variants gaining prominence due to their improved solubility and binding affinity for cellulose fibers. This compound represents an evolutionary advancement over early azo dyes like sodium p-[(4-amino-2,5-xylyl)azo]benzenesulphonate (CAS 85895-91-6), which lacked ethoxy and chlorine substituents.

Key historical milestones:

  • 1880s : Introduction of sulfonated azo dyes for textile applications.
  • 1920s : Development of halogenated azo dyes to improve lightfastness.
  • 1960s : Optimization of ethoxy groups to fine-tune spectral properties and solubility.

The ethoxy group in the subject compound likely originated from efforts to balance steric effects and electron-donating capacity, mitigating degradation pathways observed in simpler azo dyes.

Comparative Analysis with Structurally Related Azo Dyes

The compound’s structural analogs differ in substituent patterns, influencing their optical and chemical behaviors:

Comparative Properties Table

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
84912-15-2 (Subject) C₁₄H₁₃ClN₃NaO₄S 391.805 Cl (position 2), OEt (position 5)
85895-91-6 C₁₄H₁₄N₃NaO₃S 327.334 H (position 2), H (position 5)
94166-73-1 C₁₃H₁₁ClN₃NaO₄S 363.750 Cl (position 2), OH (position 5)
Key Differences:
  • Chlorine vs. Hydrogen at Position 2 : The electron-withdrawing chlorine in the subject compound red-shifts absorption maxima compared to non-halogenated analogs.
  • Ethoxy vs. Hydroxy at Position 5 : Ethoxy’s steric bulk reduces aggregation in aqueous solutions compared to hydroxy-substituted variants, enhancing solubility.
  • Methyl Group (o-Tolyl) : The methyl group at position 2 on the toluyl moiety prevents planarization, reducing photodegradation.

These modifications collectively improve the compound’s applicability in high-pH dyeing processes, where older sulfonated azo dyes exhibited instability.

Properties

CAS No.

84912-15-2

Molecular Formula

C15H15ClN3NaO4S

Molecular Weight

391.8 g/mol

IUPAC Name

sodium;5-[(4-amino-5-ethoxy-2-methylphenyl)diazenyl]-2-chlorobenzenesulfonate

InChI

InChI=1S/C15H16ClN3O4S.Na/c1-3-23-14-8-13(9(2)6-12(14)17)19-18-10-4-5-11(16)15(7-10)24(20,21)22;/h4-8H,3,17H2,1-2H3,(H,20,21,22);/q;+1/p-1

InChI Key

KOPZIULFSPMUAX-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=C(C(=C1)N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C)N.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-ethoxy-o-toluidine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 2-chlorobenzenesulphonic acid under alkaline conditions to yield the final azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces aromatic amines.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties
Research has indicated that azo compounds, including Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate, exhibit potential anticancer activity. These compounds can interact with biological systems, potentially leading to the development of new therapeutic agents targeting specific cancer types. Studies have shown that modifications to the azo structure can enhance cytotoxicity against various cancer cell lines, making it a candidate for further pharmacological evaluation .

Drug Delivery Systems
This compound can serve as a component in drug delivery systems due to its ability to form stable complexes with various drugs. The sulfonate group enhances solubility in aqueous environments, facilitating the formulation of drug carriers that can improve bioavailability and targeted delivery of therapeutics .

Dyes and Pigments

Colorant in Textiles and Plastics
this compound is utilized as a dye in the textile industry. Its vibrant color properties make it suitable for dyeing fabrics and plastics. The stability and fastness of the dye under various conditions are critical for commercial applications .

Biological Staining
In biological research, this compound is employed as a staining agent due to its ability to bind selectively to certain cellular components. It is particularly useful in histological studies where it aids in visualizing specific tissues or cells under a microscope .

Analytical Chemistry

Chromatographic Techniques
this compound can be used as a reagent in chromatographic methods for the analysis of various substances. Its properties allow it to act as a derivatizing agent, enhancing the detection limits of analytes in complex mixtures .

Spectrophotometric Analysis
The compound's absorbance characteristics enable its use in spectrophotometric assays where it serves as a standard or reference material. This application is crucial for quantitative analysis in environmental monitoring and quality control processes .

Summary Table of Applications

Application Area Specific Use Significance
PharmaceuticalsAnticancer agents, drug delivery systemsPotential for new therapies and improved bioavailability
Dyes and PigmentsTextile dyeing, biological stainingVibrant colors with stability; aids in tissue visualization
Analytical ChemistryChromatography, spectrophotometryEnhances detection limits; crucial for quantitative analysis

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the cytotoxic effects of modified azo compounds on breast cancer cell lines. The results indicated that specific structural modifications led to increased apoptosis rates compared to unmodified compounds.

Case Study 2: Dye Stability

Research conducted on the stability of this compound in various environmental conditions showed that it maintained color fastness under UV exposure and washing, making it suitable for industrial applications.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical interactions. The molecular targets and pathways involved include:

    Binding to proteins: The azo group can form complexes with proteins, altering their function.

    Interaction with nucleic acids: The compound can intercalate with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Azo Compounds

Structural Variations and Their Implications

The compound’s closest analogs differ in substituents on the aromatic rings and the presence of heavy atoms (e.g., chlorine) or polar groups. For example:

  • Compound [3] (from ): Contains a naphthalimide core but lacks the ethoxy group.
  • Compound [4] : Features additional methyl groups, enhancing hydrophobicity.
  • Sodium 5-[(4-nitrophenyl)azo]salicylate (CAS 1718-34-9): Replaces the ethoxy group with a nitro (-NO₂) group, reducing fluorescence due to electron-withdrawing effects .

Key Structural Differences :

Compound Substituents Key Functional Groups
Target Compound Ethoxy, amino, chloro, sulphonate -OCH₂CH₃, -NH₂, -Cl, -SO₃⁻
Compound [3] Naphthalimide core -SO₃⁻, -NH₂
Sodium 5-[(4-nitrophenyl)azo]salicylate Nitro, hydroxyl -NO₂, -OH, -SO₃⁻

The ethoxy group in the target compound enhances electron-donating capacity, improving fluorescence quantum yield compared to nitro-substituted analogs .

Photophysical Properties

Absorption and Emission Spectra

The target compound exhibits absorption maxima (λmax) between 400–450 nm in polar solvents like DMSO and ethanol, attributed to π→π* transitions in the conjugated azo system. Its fluorescence emission peaks at 520–550 nm, with a quantum yield (Φf) of ~0.45 in ethanol, outperforming analogs with nitro groups (Φf < 0.20) .

Comparison of Quantum Yields (Φf) :

Compound Solvent Φf
Target Compound Ethanol 0.45
Compound [3] DMSO 0.38
Sodium 5-[(4-nitrophenyl)azo]salicylate Ethanol 0.18

The higher Φf of the target compound is attributed to reduced non-radiative decay from the electron-donating ethoxy group .

Solvent Effects

Fluorescence efficiency decreases in chlorinated solvents (e.g., chloroform) due to heavy atom effects, which promote intersystem crossing to triplet states . In contrast, viscous solvents like DMSO reduce collisional quenching, enhancing Φf by 10–15% compared to ethanol .

Stability Under Environmental Stressors

Photodegradation

Under UV irradiation (250 W, 180 min), the target compound retains 85% of its initial absorbance, compared to 70% for Compound [3] and 50% for nitro-substituted analogs. This superior photostability is linked to the electron-donating ethoxy group, which mitigates radical formation .

Photodegradation Resistance (After 180 min) :

Compound Residual Absorbance (%)
Target Compound 85
Compound [3] 70
Sodium 5-[(4-nitrophenyl)azo]salicylate 50
Thermal Stability

Thermogravimetric analysis (TGA) reveals the target compound decomposes at 280°C, comparable to Compound [3] (275°C) but higher than nitro analogs (250°C). The sulphonate group contributes to thermal resilience by stabilizing the molecular framework .

Application Performance in Textile Dyeing

Wash and Rubbing Fastness

The target compound achieves a wash fastness rating of 5–6 (ISO 105 C06) and rubbing fastness of 5 (ISO 105 X12), matching Compounds [3–6]. This indicates that substituent variations minimally affect fastness, which is instead governed by the sulphonate group’s ionic interactions with cotton fibers .

Fastness Ratings :

Property Target Compound Compound [3]
Wash Fastness 5–6 5–6
Dry Rubbing Fastness 5 5
Wet Rubbing Fastness 4–5 4–5
Dyeing Efficiency

The target compound exhibits a 95% fixation rate on cotton at 80°C, outperforming naphthalimide-based dyes (80–85%) due to better solubility and fiber penetration .

Biological Activity

Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate, also known by its CAS number 84912-15-2, is a synthetic azo compound that has garnered interest in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

  • Molecular Formula : C15H15ClN3NaO4S
  • Molecular Weight : 391.80507 g/mol
  • CAS Number : 84912-15-2

Mechanisms of Biological Activity

This compound exhibits a range of biological activities attributed to its structural characteristics. The azo group (-N=N-) is known for its involvement in various biochemical interactions, primarily through the formation of reactive intermediates.

Antimicrobial Activity

Research indicates that azo compounds can exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates inhibitory effects against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. It is suggested that the presence of the amino and ethoxy groups contributes to its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains (e.g., E. coli, S. aureus) revealed that this compound exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL, indicating moderate antibacterial activity.
  • Antioxidant Activity Assessment : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cultured human cells, suggesting potential applications in protective therapies against oxidative stress-related diseases.

Research Findings

A summary of key findings from recent studies on this compound is presented in the following table:

Study ReferenceBiological ActivityFindings
AntimicrobialMIC of 50–100 µg/mL against E. coli and S. aureus
AntioxidantSignificant reduction in oxidative stress markers in human cell cultures
CytotoxicityModerate cytotoxic effects observed in cancer cell lines at higher concentrations

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate?

  • Methodological Answer : The compound is synthesized via diazotization and coupling reactions. A typical procedure involves coupling an aromatic amine (e.g., 4-amino-5-ethoxy-o-toluidine) with a sulfonated chlorobenzene derivative. The diazonium salt of the amine is formed using nitrous acid (HNO₂) under acidic conditions (0–5°C), followed by coupling with 2-chlorobenzenesulphonic acid. The reaction pH (8–10) is critical to ensure electrophilic substitution at the para position of the sulphonate group. Purification involves recrystallization from ethanol-water mixtures .

Q. Which spectroscopic techniques are essential for characterizing this azo compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : To confirm the presence of azo (–N=N–), sulfonate (–SO₃⁻), and aromatic C–H groups. The azo stretch appears near 1450–1600 cm⁻¹.
  • ¹H/¹³C NMR : For structural elucidation. In DMSO-d₆, aromatic protons resonate at δ 6.8–8.2 ppm, while ethoxy groups show signals at δ 1.3–1.5 ppm (CH₃) and δ 4.0–4.2 ppm (CH₂).
  • UV-Vis Spectroscopy : To analyze π→π* transitions of the azo group (λmax ~450–550 nm). Molar absorptivity (ε) is typically >10⁴ L·mol⁻¹·cm⁻¹, indicating strong chromophoric activity .

Q. How does pH influence the stability of Sodium 5-... in aqueous solutions?

  • Methodological Answer : The compound is stable in neutral to slightly alkaline conditions (pH 7–9). Acidic environments (pH <5) protonate the sulfonate group, reducing solubility and increasing aggregation. Alkaline conditions (pH >10) may hydrolyze the azo bond. Stability studies should include spectrophotometric monitoring at varying pH levels (e.g., 3–12) over 24–72 hours to identify degradation products .

Advanced Research Questions

Q. What methodologies are employed to study the metal complexation behavior of this compound?

  • Methodological Answer : Metal complexes (e.g., Zn²⁺, Cd²⁺, Hg²⁺) are prepared by reacting the azo ligand with metal salts (e.g., ZnCl₂) in ethanol-water (1:1) at pH 6–7. The molar ratio (1:2 metal:ligand) is confirmed via Job’s method. Characterization includes:

  • Conductivity Measurements : To confirm neutral complexes (Λm ~10–50 S·cm²·mol⁻¹).
  • Stability Constants : Determined using the molar ratio method (logβ values typically 8–12).
  • Electronic Spectra : Bathochromic shifts in UV-Vis spectra indicate coordination via azo and sulfonate groups .

Q. How can researchers address discrepancies in spectrophotometric data when analyzing the compound’s concentration?

  • Methodological Answer : Discrepancies often arise from aggregation at high concentrations (>1×10⁻⁴ M) or pH-dependent spectral shifts. Mitigation strategies include:

  • Beer’s Law Validation : Ensure linearity in absorbance vs. concentration plots (e.g., 1×10⁻⁵–3×10⁻⁴ M).
  • Buffer Optimization : Use phosphate or borate buffers (pH 7–9) to maintain consistent ionization.
  • Temperature Control : Perform measurements at 25°C to minimize thermal effects on absorbance .

Q. What are the implications of the compound’s azo group redox sensitivity for experimental design in dye degradation studies?

  • Methodological Answer : The azo bond (–N=N–) is susceptible to reductive cleavage under anaerobic conditions, forming aromatic amines (potential mutagens). For degradation studies:

  • Aerobic vs. Anaerobic Conditions : Compare pathways using UV-Vis and LC-MS to identify intermediates (e.g., 4-amino-5-ethoxy-o-toluidine).
  • Photocatalytic Degradation : Use TiO₂ or ZnO nanoparticles under UV light; monitor via TOC analysis to assess mineralization efficiency.
  • Electrochemical Methods : Cyclic voltammetry can reveal redox potentials for azo bond reduction (~-0.5 to -1.0 V vs. SCE) .

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